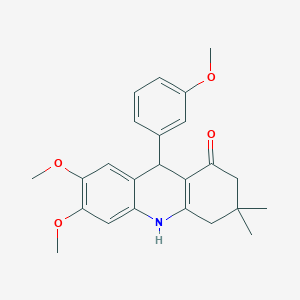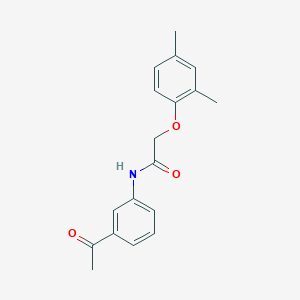![molecular formula C10H10ClN3OS B5523105 3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)
3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10ClN3OS and its molecular weight is 255.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.0233108 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches and Structural Analysis : A range of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized, including 4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and Mannich bases. These compounds were characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, providing insights into their structural and electronic properties (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis : Another study involved the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The research aimed to compare experimental values with theoretical calculations to understand their geometric parameters, electronic properties, and spectroscopic characteristics (Beytur & Avinca, 2021).
Biological Activities
Enzyme Inhibition : The synthesized compounds have shown significant biological activities, particularly in inhibiting lipase and α-glucosidase enzymes. For instance, compound 2c exhibited the best anti-lipase activity, while compounds 2c and 6a showed substantial anti-α-glucosidase activity. These findings underscore the potential of such compounds in the development of therapeutic agents targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Evaluation : Another notable application is in the anticancer domain, where new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated against a panel of 60 cell lines derived from various cancer types. This research highlights the potential of these compounds as anticancer agents, providing a foundation for further investigation into their mechanism of action and efficacy in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-9-3-2-7(4-8(9)11)5-16-10-12-6-13-14-10/h2-4,6H,5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJGWAFATWBOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)
![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)
![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)
![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)
![(1S,5R)-3-(2-ethylpyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![(E)-1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![(NE)-N-[[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5523116.png)

